molecular formula C51H40N6O23S6 B1662206 Suramin CAS No. 145-63-1

Suramin

Cat. No.: B1662206
CAS No.: 145-63-1
M. Wt: 1297.3 g/mol
InChI Key: FIAFUQMPZJWCLV-UHFFFAOYSA-N
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Description

Suramin is a polysulfonated naphthylurea compound that was first synthesized in the early 20th century by the German Bayer company. Over the years, this compound has been found to have a wide range of applications, including antiviral, anticancer, and antiparasitic activities .

Preparation Methods

Suramin is synthesized through a series of chemical reactions involving naphthalene derivatives. One common method involves the use of 8-[3-amino-1-phenylene phosphinylidyne imido- (4-methyl-3; 1-phenylene)] phosphinylidyne imido-1,3,5-naphthalene trisulfonic acid trisodium as a starting material. This compound is dissolved in dimethylformamide (DMF) and reacted with phosphinylidyne diimidazole in methylene dichloride at room temperature for two hours. The resulting product is purified through column chromatography to obtain this compound with high purity . Industrial production methods often involve catalytic hydrogenation using palladium on carbon (Pd/C) and acylation reactions with 1,1’-carbonyldiimidazole to improve yield and safety .

Comparison with Similar Compounds

Suramin is unique due to its polysulfonated structure and wide range of biological activities. Similar compounds include quinacrine, which also has antiviral and antiparasitic properties . Other related compounds are glycosaminoglycans like heparin, which share structural similarities with this compound and can bind to multiple protein targets . this compound’s high conformational flexibility and negative charge make it particularly promiscuous towards positively charged sites within nucleic acid binding proteins .

Conclusion

This compound is a versatile compound with a rich history and a wide array of applications in medicine and scientific research Its unique chemical structure and diverse biological activities make it a valuable tool in the fight against parasitic diseases, viral infections, and cancer

Biological Activity

Suramin is a polysulfonated naphthylureic compound that exhibits a wide range of biological activities, making it a subject of interest in various therapeutic areas, including cancer treatment, neurological disorders, and metabolic syndromes. Initially developed as an anti-parasitic agent, this compound has shown potential in inhibiting several biological pathways and processes, which can have both therapeutic benefits and adverse effects.

This compound's biological activity is attributed to its ability to interact with various proteins and enzymes:

  • Inhibition of Enzymatic Activity : this compound inhibits multiple enzymes involved in DNA and RNA synthesis, including DNA polymerases, RNA polymerases, and telomerase . It also affects phospholipase A2 and protein kinases, which are crucial in cell signaling pathways.
  • Receptor Interactions : The compound blocks the binding of growth factors such as FGF1 to its receptor FGFRD2, preventing downstream signaling that leads to cell proliferation . This mechanism underlies its anti-proliferative effects observed in cancer models.
  • Neurological Effects : this compound has been associated with neurotoxicity, particularly peripheral neuropathy. A study indicated that 88% of patients receiving higher doses experienced neuropathic symptoms . Monitoring is recommended to mitigate these risks.

Therapeutic Applications

This compound's diverse biological activities have led to its exploration in various therapeutic contexts:

  • Cancer Treatment : this compound has demonstrated efficacy in hormone-refractory metastatic prostate cancer. Its ability to inhibit angiogenesis and tumor growth factors makes it a candidate for further investigation in oncology .
  • Neurological Disorders : In autism spectrum disorder (ASD), low-dose this compound has shown promise. A phase I/II trial indicated improvements in behavioral scores without significant adverse effects . The drug appears to modulate purinergic signaling pathways disrupted in ASD.
  • Chondroprotective Properties : Research suggests that this compound may enhance proteoglycan accumulation in cartilage, indicating potential applications in treating osteoarthritis or cartilage damage .

Case Studies and Clinical Trials

Several clinical studies have explored the safety and efficacy of this compound:

  • This compound Autism Treatment-1 (SAT-1) Trial : This small study reported improvements in social interaction and language skills among children with ASD treated with low-dose this compound. The findings suggest that this compound may address underlying metabolic dysfunctions associated with the disorder .
  • Peripheral Neuropathy Study : A prospective study highlighted the incidence of dose-dependent peripheral neuropathy among patients receiving this compound for cancer treatment. Neurological evaluations revealed two distinct patterns of neuropathy related to cumulative dosing .

Pharmacokinetics

This compound exhibits a long half-life, averaging around 48 days, which influences its dosing regimen. Following administration, it can be detected in urine for extended periods (over 140 days), suggesting prolonged systemic effects .

Table 1: Summary of Pharmacokinetic Data

ParameterValue
Half-life48 days
Maximum plasma concentration (C_max)Dose-dependent
Urinary excretion (7 days)<4%
Detection period>140 days

Properties

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFUQMPZJWCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H40N6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-46-4 (hexa-hydrochloride salt)
Record name Suramin
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DSSTOX Substance ID

DTXSID1046344
Record name Suramin
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Molecular Weight

1297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Suramin
Source Human Metabolome Database (HMDB)
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Solubility

8.72e-03 g/L
Record name Suramin
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Mechanism of Action

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.
Record name Suramin
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CAS No.

145-63-1, 129-46-4
Record name Suramin
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Record name Suramin
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Record name 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid
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Record name SURAMIN
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Record name Suramin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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